1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
Description
Properties
IUPAC Name |
2-[1-(2,1,3-benzothiadiazole-5-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N6O2S/c1-23-14(16(17,18)19)20-25(15(23)27)10-4-6-24(7-5-10)13(26)9-2-3-11-12(8-9)22-28-21-11/h2-3,8,10H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOXBOLWRBYBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(1-(benzo[c][1,2,5]thiadiazole-5-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiparasitic, and anticancer activities.
Chemical Structure
The compound's structure features a benzo[c][1,2,5]thiadiazole moiety linked to a piperidine ring and a triazole unit. The presence of trifluoromethyl and carbonyl groups enhances its reactivity and biological interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities. The following sections detail specific activities associated with this compound.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of triazole derivatives. For instance:
- In vitro studies demonstrated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Table 1 summarizes the MIC values of related compounds against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| 1-(benzo[c][1,2,5]thiadiazole) | E. coli | 32 |
| 1-(triazole derivative) | S. aureus | 16 |
| Control (Ciprofloxacin) | E. coli | 8 |
Antiparasitic Activity
The antiparasitic potential of triazole derivatives has been explored in various studies:
- Compounds similar to the target molecule have shown activity against protozoan parasites such as Trypanosoma cruzi. In one study, derivatives exhibited dose-dependent inhibition of epimastigote forms .
Anticancer Activity
Recent research has highlighted the anticancer properties of compounds featuring the triazole scaffold:
- A study focusing on melanoma cells showed that triazole derivatives could inhibit cell proliferation and induce apoptosis . The mechanism was linked to tubulin polymerization disruption.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-withdrawing groups like trifluoromethyl enhance lipophilicity and cellular uptake.
- The benzo[c][1,2,5]thiadiazole moiety is crucial for the antimicrobial activity due to its ability to interact with microbial enzymes .
Case Studies
- Antibacterial Efficacy : A comparative study on various triazole derivatives indicated that modifications in the piperidine ring significantly influenced antibacterial potency.
- Anticancer Potential : In vivo studies using murine models demonstrated that compounds with similar structures inhibited tumor growth without significant toxicity .
Comparison with Similar Compounds
Physicochemical Properties
- The target compound’s logP is likely higher than analogs with polar substituents (e.g., piroxicam derivatives in ) due to the trifluoromethyl and benzothiadiazole groups .
- Solubility : Reduced aqueous solubility compared to hydroxylated or carboxylated analogs (e.g., pyoverdine-like compounds in ) .
Q & A
Advanced Research Question
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., kinases or GPCRs) using the compound’s 3D structure .
- QSAR Modeling : Correlates substituent effects (e.g., trifluoromethyl) with bioactivity using descriptors like logP and polar surface area .
How is in vitro biological activity assessed for this compound?
Advanced Research Question
Protocols include:
- Cell Line Screening : Human cancer cell lines (e.g., MCF-7, HEPG-2) are cultured in RPMI-1640 medium with 5% FBS and treated with the compound at 1–100 µM .
- Cytotoxicity Assays : Sulforhodamine B (SRB) measures cell viability after 72-hour exposure; IC50 values are calculated using dose-response curves .
- Control Experiments : DMSO vehicle controls (<0.5%) ensure solvent effects are negligible .
What challenges arise in purifying this compound, and how are they addressed?
Advanced Research Question
Challenges include:
- Byproduct Formation : Side products from incomplete cyclization are removed via column chromatography (silica gel, cyclohexane/ethyl acetate gradients) .
- Hydroscopicity : The compound’s moisture sensitivity requires anhydrous recrystallization (e.g., in dry ethanol) and storage under inert gas .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
